molecular formula C14H18FNO2 B7859492 Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate

Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B7859492
M. Wt: 251.30 g/mol
InChI Key: PJNHGEVWGQMWFZ-UHFFFAOYSA-N
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Description

Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H18FNO2 and a molecular weight of 251.30 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-18-14(17)12-6-8-16(9-7-12)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNHGEVWGQMWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with piperidine-4-carboxylic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl piperidine-4-carboxylate
  • 4-Fluorobenzyl piperidine
  • Piperidine-4-carboxylic acid derivatives

Uniqueness

Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of the 4-fluorophenyl group, which imparts specific chemical and biological properties. This fluorinated aromatic ring can enhance the compound’s stability, lipophilicity, and binding affinity to certain biological targets .

Biological Activity

Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H14_{14}FNO2_2
  • Molecular Weight : 237.25 g/mol
  • Structural Features :
    • A piperidine ring
    • A fluorophenyl group
    • An ester functional group

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluorophenyl moiety enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with central nervous system targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing piperidine rings have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50_{50} (µM) Reference
HeLa (cervical)5.6
MCF-7 (breast)3.2
A549 (lung)4.1

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

The piperidine structure is often associated with neuroactive compounds. Research indicates that this compound could potentially act on neurotransmitter systems, possibly influencing dopaminergic or serotonergic pathways. This is supported by studies showing that similar compounds can modulate neurotransmitter release and receptor activity.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that a related compound exhibited significant inhibition of cancer cell proliferation in vitro, with an IC50_{50} value of approximately 10 µM against human lung carcinoma cells . This suggests a potential for further development as an anticancer agent.
  • In Vivo Studies :
    • Animal model studies involving derivatives of this compound showed promising results in reducing tumor size without significant toxicity at therapeutic doses . These findings highlight the need for further pharmacokinetic and toxicological evaluations.

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